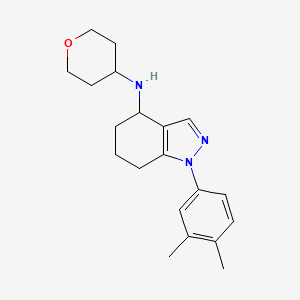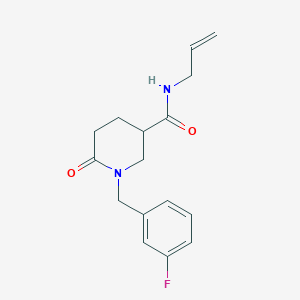![molecular formula C24H28F3N3O2 B6133290 1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6133290.png)
1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine, commonly known as TFMP, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential therapeutic benefits in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of TFMP involves its interaction with various neurotransmitter systems in the brain. TFMP acts as an SSRI by inhibiting the reuptake of serotonin, leading to increased extracellular levels of serotonin. TFMP also acts as a dopamine receptor antagonist, leading to decreased dopamine signaling. The combined effects of increased serotonin and decreased dopamine signaling are thought to underlie the potential therapeutic benefits of TFMP.
Biochemical and Physiological Effects:
TFMP has been shown to have various biochemical and physiological effects. In animal studies, TFMP has been shown to increase extracellular levels of serotonin and decrease dopamine signaling in the brain. TFMP has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, TFMP has been shown to have antipsychotic effects in animal models of schizophrenia.
实验室实验的优点和局限性
TFMP has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for serotonin and dopamine receptors, making it a useful tool for studying these neurotransmitter systems. Another advantage is its relatively low toxicity, making it a safe compound to use in animal studies. However, one limitation is its limited solubility, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on TFMP. One direction is to further investigate its potential therapeutic benefits in various fields, including neuroscience, pharmacology, and medicinal chemistry. Another direction is to develop novel compounds based on TFMP for the treatment of various disorders. Additionally, further studies are needed to fully understand the mechanism of action of TFMP and its long-term effects on the brain and behavior.
合成方法
The synthesis of TFMP involves several steps, including the reaction of 1-(2-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to obtain high yields and purity of TFMP.
科学研究应用
TFMP has been extensively studied for its potential therapeutic benefits in various fields. In neuroscience, TFMP has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential antidepressant effects. In pharmacology, TFMP has been studied for its potential as an antipsychotic agent and has been shown to have dopamine receptor antagonistic effects. In medicinal chemistry, TFMP has been studied for its potential as a lead compound for the development of novel drugs.
属性
IUPAC Name |
[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O2/c1-32-22-11-5-4-10-21(22)29-15-13-28(14-16-29)18-7-6-12-30(17-18)23(31)19-8-2-3-9-20(19)24(25,26)27/h2-5,8-11,18H,6-7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATDKMWNIKZAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6133211.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6133219.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6133221.png)
![2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133227.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6133233.png)

![1-(1-{1-[(2E,4E)-5-(4-fluorophenyl)-2,4-pentadien-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6133256.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6133270.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6133283.png)

![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B6133304.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B6133311.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6133313.png)